molecular formula C7H9ClFN B1611146 3-Fluoro-2-methylaniline hydrochloride CAS No. 654-20-6

3-Fluoro-2-methylaniline hydrochloride

Cat. No.: B1611146
CAS No.: 654-20-6
M. Wt: 161.6 g/mol
InChI Key: YCTLWGTWWGGTTP-UHFFFAOYSA-N
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Description

3-Fluoro-2-methylaniline hydrochloride is an organic compound with the molecular formula C(_7)H(_9)ClFN It is a derivative of aniline, characterized by the presence of a fluorine atom at the third position and a methyl group at the second position on the benzene ring, with the hydrochloride salt form enhancing its solubility and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-methylaniline hydrochloride typically involves the following steps:

    Nitration: The starting material, 2-methylfluorobenzene, undergoes nitration to form 3-fluoro-2-nitrotoluene.

    Reduction: The nitro group in 3-fluoro-2-nitrotoluene is then reduced to an amino group, yielding 3-fluoro-2-methylaniline.

    Hydrochloride Formation: Finally, 3-fluoro-2-methylaniline is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-methylaniline hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can yield corresponding amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Coupling: Palladium catalysts in the presence of bases like potassium phosphate.

Major Products

    Substitution: Various substituted anilines.

    Oxidation: Nitro and nitroso derivatives.

    Reduction: Primary and secondary amines.

    Coupling: Biaryl compounds.

Scientific Research Applications

3-Fluoro-2-methylaniline hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-methylaniline hydrochloride involves its interaction with various molecular targets. The presence of the fluorine atom can influence the compound’s electronic properties, affecting its reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, modulating their activity through hydrogen bonding, van der Waals forces, and other interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoroaniline: Lacks the methyl group, resulting in different reactivity and applications.

    2-Methylaniline: Lacks the fluorine atom, affecting its electronic properties and reactivity.

    3-Fluoro-4-methylaniline: The position of the methyl group alters its chemical behavior.

Uniqueness

3-Fluoro-2-methylaniline hydrochloride is unique due to the specific positioning of the fluorine and methyl groups, which confer distinct electronic and steric properties. These characteristics make it particularly valuable in designing molecules with tailored reactivity and biological activity.

Properties

IUPAC Name

3-fluoro-2-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN.ClH/c1-5-6(8)3-2-4-7(5)9;/h2-4H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTLWGTWWGGTTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80501464
Record name 3-Fluoro-2-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

654-20-6
Record name 3-Fluoro-2-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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